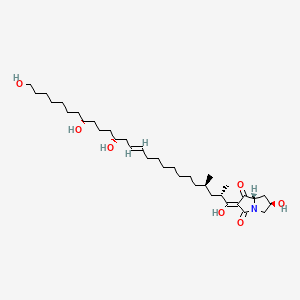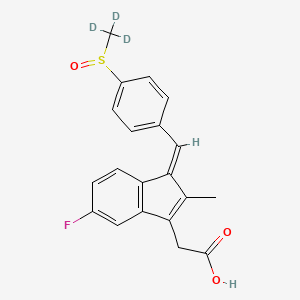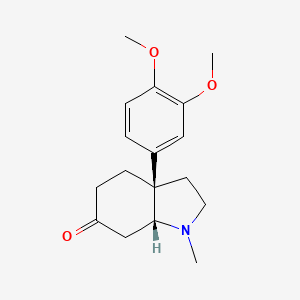
rac-Tolterodine-d14 (tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Tolterodine-d14 (tartrate) is a deuterated form of rac-Tolterodine tartrate, which is a muscarinic receptor antagonist. This compound is primarily used as an internal standard for the quantification of tolterodine in various analytical applications . The deuterium labeling (d14) enhances its stability and allows for precise quantification in mass spectrometry studies .
Preparation Methods
The synthesis of rac-Tolterodine-d14 (tartrate) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the tolterodine molecule. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the tolterodine structure.
Formation of Tartrate Salt: The deuterated tolterodine is then reacted with tartaric acid to form the tartrate salt.
Industrial production methods for rac-Tolterodine-d14 (tartrate) are similar to those used for other deuterated compounds, involving specialized equipment and conditions to ensure high purity and yield .
Chemical Reactions Analysis
rac-Tolterodine-d14 (tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-Tolterodine-d14 (tartrate) has several scientific research applications:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of tolterodine.
Pharmacokinetics: Helps in studying the pharmacokinetic profiles of tolterodine by providing accurate measurements of drug concentrations.
Drug Development: Utilized in the development and testing of new formulations of tolterodine and related compounds.
Biological Studies: Employed in research on muscarinic receptor antagonists and their effects on various biological systems.
Mechanism of Action
rac-Tolterodine-d14 (tartrate) acts as a competitive antagonist at muscarinic receptors. Both tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, inhibit bladder contraction by blocking muscarinic receptors. This results in decreased detrusor pressure and incomplete bladder emptying . The compound exhibits high specificity for muscarinic receptors, with negligible activity on other neurotransmitter receptors .
Comparison with Similar Compounds
rac-Tolterodine-d14 (tartrate) is compared with other muscarinic receptor antagonists such as:
Oxybutynin: Another muscarinic receptor antagonist used for overactive bladder.
Myrbetriq (mirabegron): A beta-3 adrenergic agonist used for overactive bladder.
rac-Tolterodine-d14 (tartrate) is unique due to its deuterium labeling, which provides enhanced stability and precise quantification in analytical studies .
Properties
Molecular Formula |
C26H37NO7 |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/i1D3,2D3,3D3,4D3,16D,17D; |
InChI Key |
TWHNMSJGYKMTRB-HHJIGIPXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)










![N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide](/img/structure/B10822094.png)


